N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related thiophene derivatives highlights their synthesis and characterization, contributing to a broader understanding of their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrated these compounds' anti-microbial activity, showcasing their potential in developing new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021). This research exemplifies the significance of thiophene derivatives in the development of new therapeutic agents.
Antimicrobial and Antifungal Activities
Studies have also explored the antimicrobial and antifungal activities of thiophene derivatives. For example, synthesis and biological activity assessments of new cycloalkylthiophene-Schiff bases and their metal complexes revealed some compounds exhibited activity comparable to standard antibiotics against various pathogenic strains, indicating their potential as effective antimicrobial and antifungal agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Heterocyclic Synthesis
The role of thiophene derivatives in heterocyclic synthesis is another area of interest. For instance, research into thiophenylhydrazonoacetates for heterocyclic synthesis has led to the development of new derivatives with potential applications in pharmaceutical chemistry, demonstrating the versatility and utility of thiophene compounds in creating novel heterocyclic molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Antidepressant Potential
Moreover, thiophene derivatives have been evaluated for their anticancer and antidepressant potential. Synthesis and in vitro anticancer activity assessments of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent activity against colon HCT-116 human cancer cell lines, highlighting the promise of thiophene derivatives in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists, including 3-ethoxyquinoxalin-2-carboxamides, underlines the potential of thiophene derivatives in developing new treatments for depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-18(16-10-23-14-4-1-2-5-15(14)24-16)20-12-19(22,13-7-9-25-11-13)17-6-3-8-26-17/h1-9,11,16,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOCIUCWVBWDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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